N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide
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Overview
Description
N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide is a complex organic compound that features a benzodioxole moiety, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters precisely, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, sodium borohydride (NaBH4) for mild reductions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)amine
- 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Uniqueness
N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodioxole moiety, along with the nitro and sulfonamide groups, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O6S/c21-17-7-6-16(10-18(17)24(25)26)31(27,28)23(15-4-2-14(22)3-5-15)11-13-1-8-19-20(9-13)30-12-29-19/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTMRWPMAKTXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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